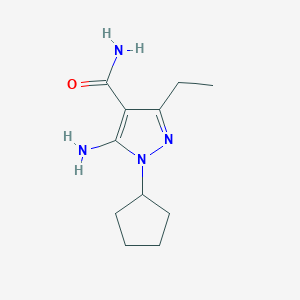![molecular formula C12H13N3O B8785715 4-[(2-Oxopiperazin-1-yl)methyl]benzonitrile](/img/structure/B8785715.png)
4-[(2-Oxopiperazin-1-yl)methyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Oxopiperazin-1-yl)methyl]benzonitrile is a chemical compound with the molecular formula C12H13N3O. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. This compound is known for its unique structure, which includes a piperazine ring and a benzenecarbonitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Oxopiperazin-1-yl)methyl]benzonitrile typically involves the reaction of piperazine derivatives with benzenecarbonitrile under controlled conditions. One common method includes the use of a base catalyst to facilitate the reaction. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, is common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Oxopiperazin-1-yl)methyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
4-[(2-Oxopiperazin-1-yl)methyl]benzonitrile is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2-Oxopiperazin-1-yl)methyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-Oxopiperazinyl)methyl]benzenesulfonamide
- 4-[(2-Oxopiperazinyl)methyl]benzamide
- 4-[(2-Oxopiperazinyl)methyl]benzoic acid
Uniqueness
4-[(2-Oxopiperazin-1-yl)methyl]benzonitrile is unique due to its specific combination of a piperazine ring and a benzenecarbonitrile group. This structure imparts distinct chemical properties and reactivity, making it valuable for various research applications.
Properties
Molecular Formula |
C12H13N3O |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
4-[(2-oxopiperazin-1-yl)methyl]benzonitrile |
InChI |
InChI=1S/C12H13N3O/c13-7-10-1-3-11(4-2-10)9-15-6-5-14-8-12(15)16/h1-4,14H,5-6,8-9H2 |
InChI Key |
NNVNYKNBSLCWCD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)CN1)CC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[2-(4-Fluorophenyl)-1,3-oxazol-4-YL]ethan-1-amine](/img/structure/B8785668.png)





![6'-Chlorospiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B8785723.png)
![Thieno[2,3-d]pyrimidin-4-amine, N-(1-methylethyl)-](/img/structure/B8785729.png)
